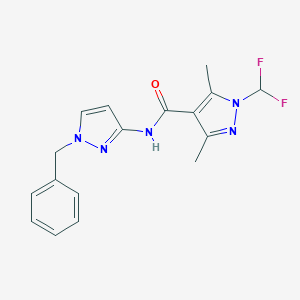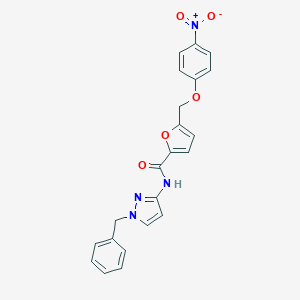![molecular formula C20H23NO4 B279847 4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine, commonly known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
EPM works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. By inhibiting microglial activation, EPM can protect neurons from damage and promote their survival. EPM has also been found to modulate the expression of various genes involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce the levels of inflammatory cytokines in the brain, such as TNF-alpha and IL-1beta. EPM has also been shown to increase the levels of antioxidants in the brain, such as glutathione and superoxide dismutase. Additionally, EPM has been found to improve cognitive function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, EPM has been found to have low toxicity and few side effects, making it a safe compound to use in scientific research. However, one limitation of using EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPM has also been investigated for its potential use in the treatment of spinal cord injury and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of EPM involves the reaction of 4-ethoxyphenol with benzoyl chloride in the presence of a base to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with morpholine to produce EPM. The synthesis of EPM is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
EPM has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its neuroprotective effects in the treatment of ischemic stroke and traumatic brain injury. EPM has also been investigated for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPM has been found to have anti-tumor effects in the treatment of cancer.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-7-9-19(10-8-18)25-15-16-3-5-17(6-4-16)20(22)21-11-13-23-14-12-21/h3-10H,2,11-15H2,1H3 |
Clave InChI |
SRVATEPENVALCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
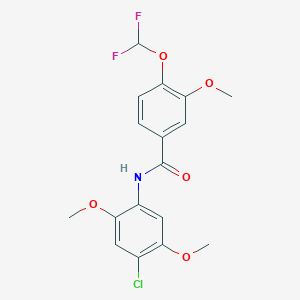
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)
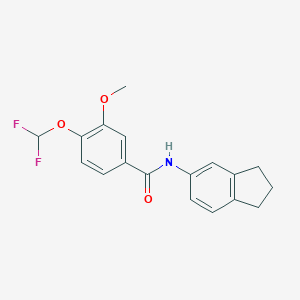
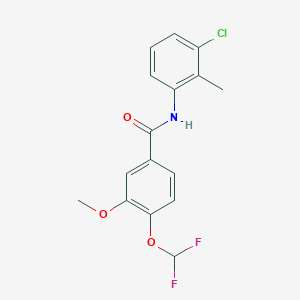
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)
